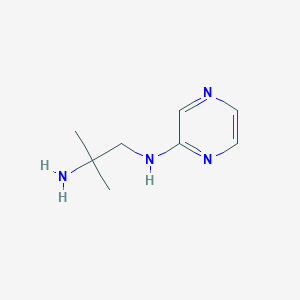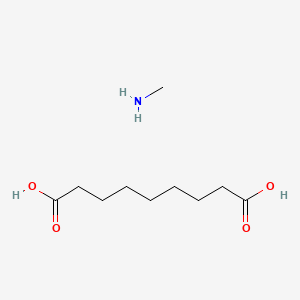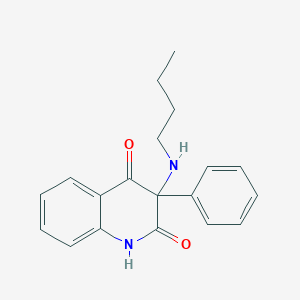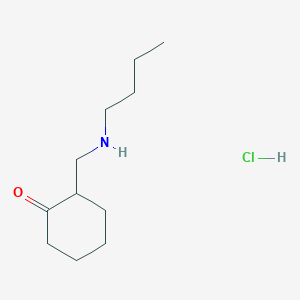![molecular formula C21H18N4 B14232880 Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- CAS No. 821784-04-7](/img/structure/B14232880.png)
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-: is a complex organic compound that belongs to the class of pyrazinamines. This compound is characterized by the presence of a pyrazine ring, a naphthalene moiety, and a pyridine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the naphthalene and pyridine groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Pyrazinamine, 5-(2-methoxy-3-pyridinyl)-
- AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)
Uniqueness
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- is unique due to its specific structural features, such as the combination of pyrazine, naphthalene, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
821784-04-7 |
|---|---|
Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-naphthalen-2-yl-N-(2-pyridin-3-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C21H18N4/c1-2-6-18-12-19(8-7-17(18)5-1)20-14-25-21(15-24-20)23-11-9-16-4-3-10-22-13-16/h1-8,10,12-15H,9,11H2,(H,23,25) |
InChI Key |
XEWSGSSLPUACOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)

![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)

![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)

![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)

